![molecular formula C23H21FN2O4 B3000354 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide CAS No. 898420-74-1](/img/structure/B3000354.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide” has a molecular formula of C23H21FN2O4 . It is also known by other synonyms such as MLS001234189, CHEMBL1698038, HMS3018D03, and SMR000811771 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C23H21FN2O4/c24-19-7-3-4-8-20(19)25-23(28)15-30-22-14-29-18(11-21(22)27)13-26-10-9-16-5-1-2-6-17(16)12-26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28) . This provides a complete description of the compound including the positions of atoms, connectivity, and tautomeric information. The compound has a molecular weight of 408.4 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The rotatable bond count is 6 . The exact mass and the monoisotopic mass of the compound are 408.14853532 g/mol . The topological polar surface area is 67.9 Ų , and the heavy atom count is 30 .Scientific Research Applications
Structural Aspects and Properties
Isoquinoline derivatives have been studied for their structural aspects, particularly in the formation of salts and inclusion compounds. Research on compounds containing isoquinoline derivatives, such as amides, has demonstrated their ability to form gels and crystalline solids upon treatment with mineral acids. These structural properties are essential for understanding the chemical behavior and potential applications of such compounds in various scientific fields, including material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
Isoquinoline derivatives have also been investigated for their antimicrobial potential. A study on quinoline-based derivatives revealed significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as lead molecules for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2012). Additionally, morpholin-3-yl-acetamide derivatives have shown fungicidal activity against Candida species, further highlighting the antimicrobial application of compounds related to the queried chemical (Bardiot et al., 2015).
Antitumor Potential
The antitumor activity of isoquinoline derivatives has been a subject of interest. For instance, quinazolinone derivatives have been synthesized and screened for their anti-inflammatory and analgesic activity, hinting at their potential therapeutic applications in treating cancer-related symptoms (Farag et al., 2012). Another study on quinazolinyl acetamides indicated their potential as analgesic and anti-inflammatory agents, further suggesting their usefulness in medical applications (Alagarsamy et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in prostate cells, and it’s also found in other tissues like muscle, hair follicles, and the brain.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and blocks its activation by androgens, thereby inhibiting the downstream effects of androgen signaling. This can lead to suppression of androgen-dependent processes, such as the growth of certain types of cancer cells .
Biochemical Pathways
The compound’s action on the androgen receptor affects the androgen signaling pathway . This pathway is involved in a wide range of biological processes, including the development and maintenance of male sexual characteristics, and the growth and survival of prostate cells. By blocking the androgen receptor, this compound can disrupt these processes and inhibit the growth of androgen-dependent cells .
Result of Action
The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it could potentially be used as a therapeutic agent for treating prostate cancer.
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-6-3-7-19(10-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-9-8-16-4-1-2-5-17(16)12-26/h1-7,10-11,14H,8-9,12-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXZXWZPVPSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

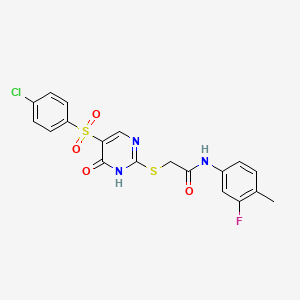
![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)
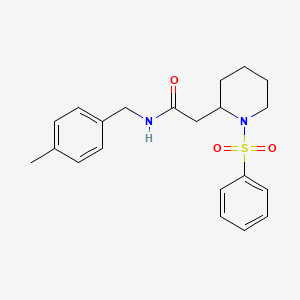

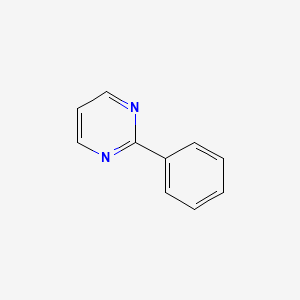
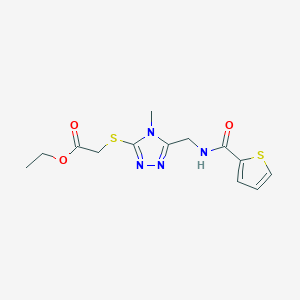

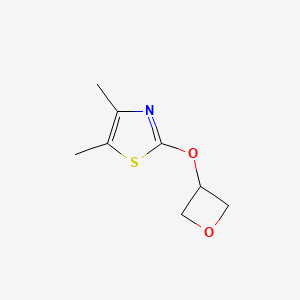


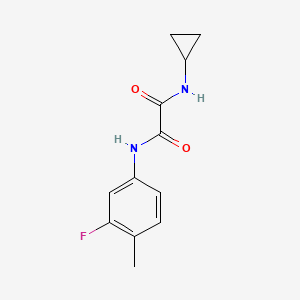


![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)